molecular formula C17H30N4O2 B2777585 N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311770-06-5

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide

货号 B2777585
CAS 编号: 1311770-06-5
分子量: 322.453
InChI 键: SRQGNHYCFMQWBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用机制

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA. This leads to an increase in the concentration of GABA in the brain, which enhances GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The increased GABAergic neurotransmission resulting from the inhibition of GABA transaminase by N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has been shown to have various biochemical and physiological effects. These effects include the modulation of ion channels, the regulation of neurotransmitter release, and the modulation of neuronal excitability. These effects are thought to underlie the therapeutic potential of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide in various neurological and psychiatric disorders.

实验室实验的优点和局限性

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its lipophilic nature and low aqueous solubility can make it challenging to work with in certain experimental settings. Additionally, the lack of a suitable animal model for GABA transaminase deficiency has limited the ability to study the therapeutic potential of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide in vivo.

未来方向

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide. These include further preclinical studies to investigate its therapeutic potential in various neurological and psychiatric disorders, as well as the development of more effective formulations and delivery methods to improve its pharmacokinetic properties. Additionally, the development of a suitable animal model for GABA transaminase deficiency could facilitate the study of the therapeutic potential of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide in vivo.

合成方法

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1,2-dibromoethane and subsequent hydrolysis to yield the intermediate 1-cyanocyclohexylacetic acid. This intermediate is then coupled with N-methylpiperazine and 2-hydroxypropylamine to yield N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide.

科学研究应用

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has demonstrated anticonvulsant, anxiolytic, and anti-addictive effects. These effects are attributed to the increased GABAergic neurotransmission resulting from the inhibition of GABA transaminase.

属性

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-15(22)12-20-8-10-21(11-9-20)13-16(23)19(2)17(14-18)6-4-3-5-7-17/h15,22H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGNHYCFMQWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。